molecular formula C10H11NO4 B1267566 3-Acetamidophenoxyacetic acid CAS No. 6339-04-4

3-Acetamidophenoxyacetic acid

Cat. No.: B1267566
CAS No.: 6339-04-4
M. Wt: 209.2 g/mol
InChI Key: ANQDHBLMWSDQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamidophenoxyacetic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetaminophen Degradation

  • Advanced Oxidation Processes : A study conducted by Li et al. (2021) explored the degradation of acetaminophen using peracetic acid-based advanced oxidation processes. This research highlighted the importance of hydroxyl and organic radicals in these processes and their potential use in the hydroxylation of aromatic compounds, including 3-Acetamidophenoxyacetic acid (Li et al., 2021).

Biochemical Interactions and Effects

  • Inhibition of Cytochrome P450 2E1 : Research by Halmes et al. (1998) showed that 3'-Hydroxyacetanilide inhibits and binds covalently to cytochrome P450 2E1, an enzyme involved in drug metabolism. This suggests potential biochemical interactions that could be important in pharmacological research (Halmes et al., 1998).

Metabolic and Chemical Studies

  • Enzymatic Synthesis : Valero et al. (2003) demonstrated the enzymatic synthesis of 3′-Hydroxyacetaminophen using tyrosinase, shedding light on potential biotechnological applications and production methods (Valero et al., 2003).

Environmental Impact

  • Soil Degradation and Transformation : Li et al. (2014) investigated the degradation of acetaminophen in soil and identified several intermediates, including 3-hydroxyacetaminophen. This study is crucial for understanding the environmental impact and fate of pharmaceutical compounds in natural ecosystems (Li et al., 2014).

Comparative Toxicity Studies

  • Nonhepatotoxic Isomer Study : A comparative study by Myers et al. (1995) focused on the protein adducts formed by acetaminophen and its nonhepatotoxic isomer, 3'-hydroxyacetanilide, in mice. This research contributes to the understanding of the toxicological differences between similar compounds (Myers et al., 1995).

Safety and Hazards

The safety information for 3-acetamidophenoxyacetic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-(3-acetamidophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)11-8-3-2-4-9(5-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQDHBLMWSDQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284661
Record name 3-acetamidophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-04-4
Record name 6339-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-acetamidophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of N-(3-hydroxyphenyl)acetamide (300 mg, 2.0 mmol) in MeCN (5 mL) was added ethyl bromoacetate (500 mg, 3 mmol) and K2CO3 (828 mg, 6 mmol). The mixture was stirred at 80° C. for 4 hours, filtered and the filtrate was concentrated. NaOH (80 mg, 2 mmol) and water:EtOH (1:1, 10 mL) was added to the mixture. This mixture was then stirred at 50° C. for 4 hours before being acidified by 1M HCl, extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated with the residue used directly for the next step. LCMS (m/z): 183.0 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
828 mg
Type
reactant
Reaction Step Two
Name
Quantity
80 mg
Type
reactant
Reaction Step Three
Name
water EtOH
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.